molecular formula C18H12N4O3 B2628075 5-((3-phenylimidazo[1,5-a]pyridin-1-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 457650-89-4

5-((3-phenylimidazo[1,5-a]pyridin-1-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B2628075
CAS No.: 457650-89-4
M. Wt: 332.319
InChI Key: XFXSRHLTLBAOAF-UHFFFAOYSA-N
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Description

5-((3-phenylimidazo[1,5-a]pyridin-1-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound featuring a unique structure that combines imidazo[1,5-a]pyridine and pyrimidine trione moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3-phenylimidazo[1,5-a]pyridin-1-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. One common method starts with the preparation of the imidazo[1,5-a]pyridine core, which can be synthesized through a cyclocondensation reaction involving 2-aminopyridine and an appropriate aldehyde under acidic conditions . The phenyl group is introduced via a Friedel-Crafts acylation reaction.

The next step involves the formation of the pyrimidine trione moiety. This can be achieved by reacting barbituric acid with formaldehyde and an appropriate amine under basic conditions . The final step is the condensation of the imidazo[1,5-a]pyridine derivative with the pyrimidine trione derivative, typically under reflux conditions in the presence of a suitable catalyst such as piperidine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and imidazo[1,5-a]pyridine moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can occur at the pyrimidine trione moiety, often using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the imidazo[1,5-a]pyridine ring. Halogenation and alkylation reactions are common, using reagents like N-bromosuccinimide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: N-bromosuccinimide in chloroform.

Major Products

    Oxidation: Formation of phenylimidazo[1,5-a]pyridine-3-carboxylic acid.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of halogenated or alkylated imidazo[1,5-a]pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may exhibit activity against various diseases, including cancer, due to its ability to interact with specific molecular targets.

Industry

In industry, the compound could be used in the development of new materials with unique properties, such as luminescent materials for optoelectronic applications .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine derivatives: These compounds share a similar core structure but differ in the position of the nitrogen atoms and the substituents on the ring.

    Pyrimidine derivatives: These compounds have a similar pyrimidine trione moiety but lack the imidazo[1,5-a]pyridine structure.

Uniqueness

The uniqueness of 5-((3-phenylimidazo[1,5-a]pyridin-1-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione lies in its combination of two bioactive moieties, which can interact with a wide range of biological targets. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-[(3-phenylimidazo[1,5-a]pyridin-1-yl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O3/c23-16-12(17(24)21-18(25)20-16)10-13-14-8-4-5-9-22(14)15(19-13)11-6-2-1-3-7-11/h1-10H,(H2,20,21,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFXSRHLTLBAOAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C3N2C=CC=C3)C=C4C(=O)NC(=O)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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